Product packaging for 4-(Trifluoromethyl)furan-2-carbaldehyde(Cat. No.:CAS No. 26431-60-7)

4-(Trifluoromethyl)furan-2-carbaldehyde

Cat. No.: B2966756
CAS No.: 26431-60-7
M. Wt: 164.083
InChI Key: HZXKGUWZFQJRBG-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)furan-2-carbaldehyde is a useful research compound. Its molecular formula is C6H3F3O2 and its molecular weight is 164.083. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3F3O2 B2966756 4-(Trifluoromethyl)furan-2-carbaldehyde CAS No. 26431-60-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(trifluoromethyl)furan-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3O2/c7-6(8,9)4-1-5(2-10)11-3-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXKGUWZFQJRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26431-60-7
Record name 4-(trifluoromethyl)furan-2-carbaldehyde
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The Ascendancy of Trifluoromethylated Heterocycles in Academic Research

The introduction of fluorine and fluorine-containing groups, particularly the trifluoromethyl (-CF3) group, into heterocyclic compounds has become a cornerstone of modern medicinal chemistry and materials science. nih.govnih.gov Trifluoromethylated heterocyclic compounds are increasingly vital in the development of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net The significance of the -CF3 group stems from its unique electronic and steric properties, which can profoundly alter the physicochemical characteristics of a parent molecule. nih.govnih.gov

The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and lipophilicity, which in turn improves its pharmacokinetic properties. researchgate.netmdpi.com The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic degradation. mdpi.com This increased stability is a desirable trait in drug design, as it can lead to a longer biological half-life. Furthermore, the high electronegativity and electron-withdrawing nature of the trifluoromethyl group can influence a molecule's binding affinity to biological targets. mdpi.combohrium.com

Table 1: Impact of the Trifluoromethyl Group on Molecular Properties

Property Effect of Trifluoromethyl (-CF3) Group Rationale
Lipophilicity Increases Enhances membrane permeability and absorption. mdpi.com
Metabolic Stability Increases The high strength of the C-F bond resists metabolic breakdown. mdpi.com
Binding Affinity Can be enhanced Alters electronic interactions with target receptors. bohrium.com
Acidity Can be altered Strong electron-withdrawing nature affects pKa values. nih.gov

The steric demand of a trifluoromethyl group is comparable to that of an isopropyl group, and its electronegativity is similar to that of oxygen. researchgate.net This combination of properties makes it a valuable bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's biological activity. mdpi.com

Furan 2 Carbaldehyde Scaffolds: Versatile Foundational Synthons

Furan-2-carbaldehyde, commonly known as furfural (B47365), and its derivatives are highly versatile and foundational synthons in organic synthesis. scirp.orgproquest.com Derived from renewable agricultural byproducts, furfural is an inexpensive and readily available starting material. scirp.org Its structure, an aldehyde group attached to a furan (B31954) ring, provides two reactive centers for a wide range of chemical transformations. nih.gov

The furan ring itself can participate in various reactions, including cycloadditions and electrophilic substitutions, while the aldehyde group is amenable to oxidation, reduction, and condensation reactions. nih.gov This dual reactivity allows for the construction of a diverse array of more complex molecules. numberanalytics.com Furan-2-carbaldehyde derivatives are crucial intermediates in the synthesis of pharmaceuticals, fine chemicals, and polymers. scirp.orgproquest.com

Substituted furan-2-carboxaldehydes are widely used as synthetic intermediates for creating biologically active compounds. nih.gov The carbonyl group at the C2 position serves as a reactive site for numerous condensation reactions, leading to the formation of new heterocyclic systems. nih.gov

Table 2: Reactivity of the Furan-2-carbaldehyde Scaffold

Reactive Site Type of Reaction Potential Products
Aldehyde Group Oxidation Furoic acids
Reduction Furfuryl alcohols
Condensation Schiff bases, chalcones, oxazolones nih.gov
Furan Ring Diels-Alder Reaction Oxabicycloheptane derivatives
Electrophilic Aromatic Substitution Substituted furans
Hydrogenation Tetrahydrofuran (B95107) derivatives

The Expanding Research Landscape of Fluorinated Furan Derivatives

De Novo Synthesis of the Furan Ring System with Trifluoromethylation

This approach focuses on building the furan ring from acyclic precursors that already contain the trifluoromethyl group or facilitate its introduction during the cyclization process.

Cyclization Reactions Utilizing Trifluoromethyl-Containing Precursors

A notable strategy for the de novo synthesis of trifluoromethylated furans involves the construction of the heterocyclic ring from precursors already bearing the trifluoromethyl moiety. One such method is the synthesis of 2,3-disubstituted-4-trifluoromethylfurans. This process commences with an O-protected-2-trifluoromethyl-1,1-dibromoallylic alcohol, which undergoes a stereoselective lithium-bromine exchange. The resulting intermediate is then coupled with a terminal alkyne via a Sonogashira reaction. The subsequent removal of the protecting group, followed by cyclization and aromatization, yields the desired 4-trifluoromethylfuran derivative. lookchem.com

The yields of the final 2,3-disubstituted-4-trifluoromethylfuran products vary depending on the substituents introduced from the alkyne and the quenching agent. lookchem.com

Table 1: Synthesis of 2,3-Disubstituted-4-Trifluoromethylfurans

Entry Product Yield (%)
1 H Ph 2-Phenyl-4-(trifluoromethyl)furan 85
2 H 4-MeC₆H₄ 2-(p-Tolyl)-4-(trifluoromethyl)furan 82
3 H 4-MeOC₆H₄ 2-(4-Methoxyphenyl)-4-(trifluoromethyl)furan 78
4 Me Ph 2-Methyl-3-phenyl-4-(trifluoromethyl)furan 75
5 Me 4-MeC₆H₄ 2-Methyl-3-(p-tolyl)-4-(trifluoromethyl)furan 72
6 Me 4-MeOC₆H₄ 2-Methyl-3-(4-methoxyphenyl)-4-(trifluoromethyl)furan 68
7 Bn Ph 2-Benzyl-3-phenyl-4-(trifluoromethyl)furan 94
8 Bn 4-MeC₆H₄ 2-Benzyl-3-(p-tolyl)-4-(trifluoromethyl)furan 91

Another significant cyclization method is the Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.orgquimicaorganica.orgox.ac.uk This method is highly valuable for preparing substituted furans due to the increasing availability of various 1,4-diones. organic-chemistry.org The mechanism involves the protonation of one carbonyl group, followed by an attack from the enol form of the other carbonyl, and subsequent dehydration of the resulting hemiacetal to form the furan ring. wikipedia.org While not exclusively for trifluoromethylated furans, this method can be adapted by using appropriately substituted 1,4-dicarbonyl precursors.

Approaches from Nitroalkenes and Trifluoro-β-Dicarbonyls

The reaction between nitroalkenes and β-dicarbonyl compounds provides a versatile route to functionalized furans. Specifically, the reaction of cyclic 1,3-dicarbonyl compounds with α-(trihaloethylidene)nitroethanes can lead to the formation of β-(trifluoromethyl)furans. researchgate.net In this synthesis, the nitro group acts as a potent stabilizer for the intermediate anion and as an effective leaving group during the aromatization step to form the furan ring. researchgate.net

Trifluoromethyl-β-dicarbonyl compounds are also valuable synthons for creating trifluoromethylated heterocycles. researchgate.net For instance, the radical addition of trifluoromethyl-1,3-dicarbonyl compounds to various alkenes, in the presence of manganese(III) acetate, can produce trifluoromethyl-substituted dihydrofurans. researchgate.netsemanticscholar.org

Functionalization and Derivatization of Pre-formed Furan Scaffolds

This synthetic strategy involves the modification of an existing furan ring to introduce the desired functional groups, namely the formyl and trifluoromethyl groups.

Direct Formylation Procedures (e.g., Vilsmeier-Haack Variants)

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including furan. numberanalytics.comresearchgate.netorganic-chemistry.orgwikipedia.org The reaction typically employs a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent (a chloroiminium ion). wikipedia.org This reagent then attacks the electron-rich furan ring in an electrophilic aromatic substitution, leading to an iminium ion intermediate that is subsequently hydrolyzed during workup to yield the corresponding furan-2-carbaldehyde. wikipedia.org

For the synthesis of 4-(Trifluoromethyl)furan-2-carbaldehyde, this method would be applied to a pre-formed 3-(trifluoromethyl)furan. The Vilsmeier-Haack reaction is known to be regioselective, and formylation of 3-substituted furans generally occurs at the adjacent C2 position. An adapted Vilsmeier protocol has been used for the quantitative synthesis of furan-2-carbaldehyde-d, starting from furan and DMF-d₇ with oxalyl chloride, which demonstrates the versatility of this reaction. mdpi.com

Introduction of the Trifluoromethyl Group into Furan Systems

The direct introduction of a trifluoromethyl group onto a furan ring can be achieved through electrophilic trifluoromethylation. This approach utilizes reagents that act as a source of an electrophilic "CF₃⁺" equivalent. nih.gov Several classes of such reagents have been developed and are commercially available, with Umemoto's and Togni's reagents being prominent examples. nih.govbrynmawr.edu

Umemoto's reagents are S-(trifluoromethyl)dibenzothiophenium salts, which have proven effective for the trifluoromethylation of a variety of nucleophiles, including arenes and heteroarenes. enamine.netrsc.orgresearchgate.net Newer generations of these reagents, such as Umemoto Reagent IV, exhibit enhanced reactivity. tcichemicals.com Togni's reagents are hypervalent iodine compounds that also serve as mild and versatile electrophilic trifluoromethylating agents. nih.govbrynmawr.edu

The application of these reagents to a furan-2-carbaldehyde derivative would involve an electrophilic aromatic substitution mechanism. The electron-rich nature of the furan ring makes it susceptible to attack by the electrophilic trifluoromethylating agent. The regioselectivity of this reaction would be influenced by the directing effects of the existing formyl group.

Table 2: Common Electrophilic Trifluoromethylating Reagents

Reagent Class Example Compound
Umemoto's Reagents S-(Trifluoromethyl)dibenzothiophenium triflate
Nucleophilic Trifluoromethylation Strategies

Nucleophilic trifluoromethylation is a common method for introducing the CF3 group into organic molecules. This typically involves the use of a nucleophilic trifluoromethylating agent that reacts with an electrophilic substrate. In the context of synthesizing trifluoromethylated furans, this strategy often requires a furan ring that is activated towards nucleophilic attack or a precursor that can be converted to the furan ring after trifluoromethylation.

One of the challenges in the direct nucleophilic trifluoromethylation of furan itself is the inherent electron-rich nature of the furan ring, which makes it less susceptible to nucleophilic attack. Therefore, indirect methods or the use of specific precursors are often employed. For instance, a highly efficient method for synthesizing trifluoromethylated furans involves a nucleophilic addition–O-acylation–intramolecular Wittig reaction of β-trifluoromethyl α,β-enones. bohrium.com This transition-metal-free approach provides a practical route to a variety of biologically significant trifluoromethylated furans in high yields. bohrium.comorganic-chemistry.org

The reaction proceeds under mild conditions and demonstrates broad functional group tolerance. organic-chemistry.org The process is initiated by the regioselective nucleophilic addition of a phosphine (B1218219), such as tributylphosphine (B147548) (PBu3), to a β-trifluoromethyl α,β-enone. This is followed by acylation and an intramolecular Wittig reaction to yield the substituted trifluoromethylated furan. thieme-connect.com

A feasible nucleophilic trifluoromethylating protocol has also been developed using trifluoroacetaldehyde (B10831) hydrate (B1144303) as an atom-economical trifluoromethyl source. nih.gov This method is applicable to a broad spectrum of carbonyl compounds. nih.govresearchgate.net Another approach involves the use of fluoroform (HCF3), a potent greenhouse gas, in combination with a strong base like potassium hexamethyldisilazide (KHMDS) to generate the trifluoromethyl anion for the trifluoromethylation of esters to trifluoromethyl ketones. beilstein-journals.org

Table 1: Examples of Nucleophilic Trifluoromethylation Reactions for Furan Synthesis
Starting MaterialReagents and ConditionsProductYield (%)Reference
β-Trifluoromethyl α,β-enoneAcyl chloride, PBu3, Et3N, THFTrifluoromethylated furan64-90 organic-chemistry.org
Radical Trifluoromethylation Methodologies

Radical trifluoromethylation offers a powerful alternative for the synthesis of trifluoromethylated furans, often allowing for the direct introduction of the CF3 group onto the furan ring without the need for pre-functionalized substrates. nih.gov This approach typically involves the generation of a trifluoromethyl radical (•CF3) from a suitable precursor, which then reacts with the furan substrate.

Visible light-mediated radical trifluoromethylation has gained significant attention in recent years. nih.gov These methods can be performed with or without a photoredox catalyst and offer a more sustainable and environmentally friendly approach. The general mechanism for the radical fluoroalkylation of 2-substituted furans involves the generation of the •CF3 radical, which then adds to the C5 position of the furan ring. Subsequent rearomatization through a one-electron oxidation and deprotonation yields the 5-trifluoromethylated furan. nih.gov

Various sources of trifluoromethyl radicals can be employed, including trifluoromethanesulfonyl chloride (CF3SO2Cl) and trifluoroiodomethane (CF3I). Transition-metal-mediated generation of trifluoromethyl radicals has also been successfully applied to furfural-derived furans, particularly those with electron-donating substituents at the C2 position. nih.gov

Table 2: Examples of Radical Trifluoromethylation of Furan Derivatives
Furan SubstrateCF3 SourceConditionsProductYield (%)Reference
2-Substituted FuranUmemoto's reagentVisible light, photoredox catalyst5-Trifluoromethyl-2-substituted furanGood nih.gov
Furan with electron-donating group at C2Perfluorocarboxylic anhydridesUrea, H2O2, metal-freeα-Trifluoromethylated furanic estersGood nih.gov

Cross-Coupling Reactions in the Synthesis of Substituted Trifluoromethyl Furan Carbaldehydes

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods are particularly valuable for the synthesis of highly substituted and functionalized aromatic and heteroaromatic compounds, including trifluoromethyl furan carbaldehydes.

Palladium-Catalyzed Cross-Coupling Protocols (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for the synthesis of substituted furans. nih.govresearchgate.net The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. mdpi.com

This methodology can be applied to the synthesis of this compound by coupling a suitable 4-halofuran-2-carbaldehyde derivative with a trifluoromethyl-containing boronic acid or by coupling a 4-borylfuran-2-carbaldehyde with a trifluoromethylating agent. The synthesis of trifluoromethyl-substituted pyridylboronic acids and their successful application in Suzuki-Miyaura cross-coupling reactions with heteroaryl halides have been reported, demonstrating the feasibility of this approach for creating C-C bonds with trifluoromethylated heterocycles. rsc.org

The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, ligands, base, and solvent. For instance, the use of Pd(dppf)Cl2 as a catalyst has been shown to be effective for the coupling of heteroaryl boronic acids and esters. nih.gov In some cases, the reaction can be performed in aqueous media, which aligns with the principles of green chemistry. mdpi.com

Table 3: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling for Heterocycle Synthesis
ElectrophileNucleophileCatalyst/LigandConditionsProductYield (%)Reference
Pyridine-2-sulfonyl fluoride (B91410)Hetero(aryl) boronic acids/estersPd(dppf)Cl265-100 °C, with H2O and O22-Arylpyridines5-89 nih.gov
Bromobenzoyl chloridesPhenylboronic acidsPd2dba3Toluene, refluxBromobenzophenonesNot specified mdpi.com

Transition-Metal-Free Synthetic Approaches

In recent years, there has been a growing interest in developing transition-metal-free synthetic methods to avoid the cost, toxicity, and environmental impact associated with transition metals. bohrium.com Several transition-metal-free strategies have been developed for the synthesis of substituted furans.

As mentioned earlier, a notable example is the tributylphosphine-mediated tandem acylation-Wittig reaction of β-trifluoromethyl α,β-enones, which provides an efficient route to trifluoromethylated furans without the need for a metal catalyst. bohrium.comorganic-chemistry.orgthieme-connect.com This reaction demonstrates high yields and tolerates a wide range of functional groups. organic-chemistry.org

Another transition-metal-free approach involves the oxidation of a 1,3-diene precursor to an endoperoxide, followed by dehydration to form the furan ring. nih.govacs.org This method has been successfully applied to the synthesis of 2,5-diaryl furans, including those with a trifluoromethyl substituent. nih.govacs.org The dehydration step can be achieved using Appel conditions (CBr4/PPh3) under metal-free conditions. nih.gov

Sustainable Synthesis and Green Chemistry Aspects

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on using renewable resources, reducing waste, and employing environmentally benign reaction conditions. The synthesis of furan derivatives, including this compound, is an area where these principles are being actively applied.

Utilization of Biomass-Derived Feedstocks (e.g., Furfural (B47365), Hydroxymethylfurfural)

Furfural and 5-hydroxymethylfurfural (B1680220) (HMF) are key platform chemicals derived from the dehydration of C5 and C6 sugars found in lignocellulosic biomass. wikipedia.org These renewable feedstocks are attractive starting materials for the synthesis of a wide range of furan-based chemicals and materials.

Furfural, which is furan-2-carbaldehyde, is an ideal precursor for the synthesis of various substituted furan-2-carbaldehydes. wikipedia.orgcsic.es It can undergo a variety of chemical transformations, including reactions at the aldehyde group and on the furan ring. csic.es For the synthesis of this compound, furfural could potentially be halogenated at the 4-position, followed by a cross-coupling reaction to introduce the trifluoromethyl group.

5-Hydroxymethylfurfural (HMF) is another versatile platform molecule that can be converted into a variety of furan derivatives. google.comresearchgate.net The hydroxymethyl group in HMF can be transformed into other functional groups, providing a handle for further synthetic modifications. For example, HMF can be converted into HMF-sulfonates, which are useful precursors for various nucleophilic substitution reactions. google.comgoogle.com

The use of furfural and HMF as starting materials for the synthesis of this compound and its analogues represents a significant step towards a more sustainable chemical industry, reducing the reliance on fossil fuels and promoting the use of renewable resources. nih.govresearchgate.netutwente.nl

"On-water" Reaction Conditions and Environmental Considerations

The use of water as a reaction medium offers a multitude of advantages over traditional organic solvents, aligning with the principles of green chemistry. "On-water" reactions, a distinct category of aqueous synthesis, are characterized by the reaction of water-insoluble reagents in an aqueous suspension or emulsion. This methodology can lead to remarkable rate accelerations and enhanced selectivities, often surpassing those observed in conventional organic solvents or even under neat (solvent-free) conditions.

Detailed Research Findings

Recent research has highlighted the potential of "on-water" conditions for the synthesis of trifluoromethyl-containing furan derivatives. A notable example is the transition-metal-free, defluorinative cyclization of trifluoromethyl enones with phosphine oxides. This method provides a pathway to polysubstituted furans bearing a trifluoromethyl group. The reaction proceeds efficiently in a pure water solution, involving a sequence of intermolecular defluorophosphorylation and intramolecular defluoroheterocyclization. The unique properties at the interface between water and the insoluble organic reactants are believed to play a crucial role in promoting the reaction.

While this specific methodology does not directly yield this compound, it demonstrates the feasibility of constructing the trifluoromethylated furan core under "on-water" conditions. The principles of this reaction could potentially be adapted for the synthesis of a broader range of furan-2-carbaldehyde analogues.

One-pot synthetic routes from furfurals to polysubstituted aromatic compounds have also been successfully developed in water, eliminating the need for organic solvents. These reactions proceed through an uncatalyzed cascade involving hydrazone formation, in situ cycloaddition with a dienophile, and subsequent aromatization, offering a high degree of control over the substitution pattern.

Environmental Considerations

The primary environmental benefit of "on-water" synthesis is the replacement of volatile and often toxic organic solvents with water. Water is abundant, non-flammable, and environmentally benign. This shift significantly reduces the environmental footprint of a chemical process. The use of water as a solvent in the synthesis of furan derivatives not only aligns with green chemistry principles but can also contribute to excellent reaction selectivity and selective bond activation.

Data on "On-water" Synthesis of Furan Derivatives

The following table summarizes representative data from the "on-water" synthesis of various substituted furans, illustrating the conditions and outcomes of these environmentally conscious methodologies.

EntryReactantsCatalyst/ConditionsProductYield (%)
14,4,4-trifluoro-1-phenylbut-2-en-1-one, diphenylphosphine (B32561) oxideCs2CO3, H2O, 85°C, 24h5-fluoro-3-(diphenylphosphoryl)-2-phenyl-4-(trifluoromethyl)furan86
21-(4-chlorophenyl)-4,4,4-trifluorobut-2-en-1-one, diphenylphosphine oxideCs2CO3, H2O, 85°C, 24h2-(4-chlorophenyl)-5-fluoro-3-(diphenylphosphoryl)-4-(trifluoromethyl)furan82
34,4,4-trifluoro-1-(p-tolyl)but-2-en-1-one, diphenylphosphine oxideCs2CO3, H2O, 85°C, 24h5-fluoro-3-(diphenylphosphoryl)-2-(p-tolyl)-4-(trifluoromethyl)furan88
4Furfural, N-phenylmaleimide, N,N-dimethylhydrazineH2O, refluxN-phenyl-1-((2-furylmethylene)amino)-1,2,3,6-tetrahydropyridazine-3,6-dicarboximide85
52-furylacrolein, N-phenylmaleimide, N,N-dimethylhydrazineH2O, refluxN-phenyl-1-((1-(2-furyl)allylidene)amino)-1,2,3,6-tetrahydropyridazine-3,6-dicarboximide75

Reactivity of the Furan Ring System

The reactivity of the furan ring in this compound is significantly influenced by the electronic properties of its substituents: the electron-withdrawing trifluoromethyl group (-CF₃) and the carbaldehyde group (-CHO).

The furan ring is an electron-rich aromatic system, making it more reactive towards electrophiles than benzene. chemicalbook.com Electrophilic attack on an unsubstituted furan ring preferentially occurs at the C2 and C5 positions. This regioselectivity is attributed to the greater stabilization of the resulting cationic intermediate (sigma complex), which can be depicted with three resonance structures, as opposed to the two resonance structures possible for attack at the C3 or C4 positions. chemicalbook.compearson.comquora.com

In this compound, the presence of two strong electron-withdrawing groups, the trifluoromethyl group at C4 and the carbaldehyde group at C2, deactivates the furan ring towards electrophilic aromatic substitution. nih.govmdpi.com The -CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily acting through a strong negative inductive effect (-I effect). nih.gov This effect reduces the electron density of the furan ring, making it less nucleophilic and thus less reactive towards electrophiles.

The directing effect of these substituents governs the regioselectivity of any potential electrophilic aromatic substitution. The carbaldehyde group at C2 directs incoming electrophiles to the C5 position. The trifluoromethyl group at C4 would also direct to the C5 position (meta to itself). Therefore, if an electrophilic aromatic substitution reaction were to occur, it would be highly directed to the C5 position, the only remaining unsubstituted carbon atom. The deactivating nature of both substituents, however, suggests that harsh reaction conditions would be necessary for such a reaction to proceed. quora.com

SubstituentPositionElectronic EffectInfluence on ReactivityDirecting Effect
-CHO (Carbaldehyde)C2Electron-withdrawing (-I, -M)DeactivatingDirects to C5
-CF₃ (Trifluoromethyl)C4Strongly electron-withdrawing (-I)Strongly deactivatingDirects to C5

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In furan and its derivatives, lithiation predominantly occurs at the C2 position due to the acidity of the proton at this position. uwindsor.ca However, the presence of a directing metalation group (DMG) can control the site of deprotonation. baranlab.org

For this compound, both the carbaldehyde and the trifluoromethyl groups can influence the regioselectivity of lithiation. The aldehyde group at C2 would typically direct lithiation to the C3 position. However, the strong electron-withdrawing nature of the trifluoromethyl group at C4 significantly increases the acidity of the adjacent C5 proton. This electronic effect, combined with the inherent preference for lithiation at the α-positions of the furan ring, makes C5-regioselective lithiation a highly probable outcome. The resulting C5-lithiated species can then be trapped with various electrophiles to introduce a wide range of functional groups at this position.

Direct C-H activation has emerged as a sustainable and efficient method for the functionalization of heterocyclic compounds. acs.org However, the application of C-H activation to furan derivatives can be challenging due to the sensitivity of the furan ring to the often harsh reaction conditions, such as high temperatures and strong oxidants or acids. nih.gov

Despite these challenges, catalytic C-H functionalization of the furan core is an area of active research. nih.gov For this compound, transition-metal-catalyzed C-H activation could potentially be directed to the C5 position. This is due to the electronic activation by the adjacent trifluoromethyl group and the potential for coordination of the metal catalyst to the oxygen atom of the carbaldehyde. Such a strategy would provide a direct route to C5-functionalized derivatives without the need for pre-functionalization like lithiation.

Transformations Involving the Carbaldehyde Moiety

The carbaldehyde group at the C2 position of this compound is a key site of reactivity, readily undergoing transformations typical of aldehydes.

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. libretexts.org Aldehydes are generally more reactive towards nucleophilic addition than ketones due to both electronic and steric factors. libretexts.org The presence of the strongly electron-withdrawing trifluoromethyl group on the furan ring further enhances the electrophilicity of the carbonyl carbon in this compound, making it highly reactive towards nucleophiles.

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield an alcohol product. libretexts.orglibretexts.org

The electrophilic nature of the aldehyde in this compound makes it an excellent substrate for various condensation reactions.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. sphinxsai.comdamascusuniversity.edu.sy this compound can react with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) to form α,β-unsaturated products. scirp.orgmdpi.com These reactions are valuable for carbon-carbon bond formation. sphinxsai.com

Thiosemicarbazone Formation: Aldehydes readily react with thiosemicarbazide (B42300) to form thiosemicarbazones. This condensation reaction is well-documented for furan-2-carbaldehyde derivatives. dntb.gov.uaresearchgate.netresearchgate.net Specifically, 5-trifluoromethyl-furan-2-carbaldehyde has been successfully converted into its corresponding thiosemicarbazone. dntb.gov.uaresearchgate.net This suggests that this compound would undergo a similar reaction to yield this compound thiosemicarbazone.

Reaction TypeReactantProduct TypeKey Features
Knoevenagel CondensationActive methylene compound (e.g., malononitrile)α,β-Unsaturated furan derivativeCarbon-carbon bond formation
Thiosemicarbazone FormationThiosemicarbazideThiosemicarbazoneCondensation with a nitrogen nucleophile

Insufficient Information Found to Generate Requested Article

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data regarding the chemical compound “this compound” to generate the detailed and scientifically accurate article as requested in the provided outline.

The performed searches aimed to gather information on the following aspects of the compound's reactivity and reaction mechanisms:

Reduction Reactions to Alcohols: While general mechanisms for the reduction of aldehydes to alcohols are well-established, specific experimental conditions, yields, and detailed findings for the reduction of this compound could not be located.

Oxidation Reactions to Carboxylic Acids: Similar to reduction, the general oxidation of aldehydes is a standard organic transformation. However, specific protocols and research data for the oxidation of this particular trifluoromethylated furan derivative are not available in the searched resources.

Cannizzaro and Fries Rearrangement Reactions: No documented instances or studies of this compound undergoing either the Cannizzaro or Fries rearrangement reactions were found. The Fries rearrangement, in particular, applies to phenolic esters and not directly to aldehydes.

Cycloaddition Reactions and Annulation Protocols: The presence of two strong electron-withdrawing groups (the trifluoromethyl and formyl groups) on the furan ring is expected to significantly deactivate it as a diene in cycloaddition reactions like the Diels-Alder reaction. While the general reactivity of electron-poor furans has been discussed in the literature, specific studies involving this compound in such reactions, or in annulation protocols, could not be identified.

Investigating Reaction Intermediates and Transition States: There is a notable absence of any computational or experimental studies focused on the reaction intermediates or transition states for any of the aforementioned reactions involving this compound.

Due to the lack of specific research findings, experimental data, and mechanistic studies for "this compound," it is not possible to construct an article that is both thorough and scientifically accurate according to the detailed outline provided. Any attempt to do so would require speculation and extrapolation from general principles, which would not meet the required standard of a professional and authoritative scientific article.

Therefore, the generation of the requested article cannot be completed at this time. Further experimental and computational research on this compound would be necessary to provide the information required to fulfill this request.

Spectroscopic and Structural Elucidation of 4 Trifluoromethyl Furan 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the structure of organic compounds by providing information about the chemical environment of specific nuclei. For 4-(Trifluoromethyl)furan-2-carbaldehyde, ¹H, ¹³C, and ¹⁹F NMR are the most relevant techniques.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton and the two protons on the furan (B31954) ring. The strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group and the aldehyde (-CHO) group significantly influences the chemical shifts of the ring protons.

The aldehyde proton typically appears as a singlet in the downfield region of the spectrum, generally between δ 9.0 and 10.0 ppm. The protons on the furan ring, at positions 3 and 5, are expected to appear as distinct signals. The proton at position 5 (H-5) would likely be a doublet, and the proton at position 3 (H-3) would also appear as a doublet, with potential long-range coupling to the fluorine atoms of the -CF₃ group. For comparison, the ¹H NMR signals for the parent compound, furan-2-carbaldehyde, in CDCl₃ are observed at approximately 9.64 ppm (aldehyde proton), 7.68 ppm (H-5), 7.25 ppm (H-3), and 6.59 ppm (H-4) mdpi.com. The introduction of the -CF₃ group at the 4-position would cause a downfield shift for the adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
-CHO 9.5 - 9.8 Singlet (s)
H-5 7.8 - 8.0 Doublet (d)

Note: Predicted values are based on the analysis of furan-2-carbaldehyde and the known effects of trifluoromethyl substitution.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound will show signals for the six carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically in the range of δ 175-185 ppm. The carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The furan ring carbons will have distinct chemical shifts influenced by the substituents.

For the parent furan-2-carbaldehyde, the carbon signals are approximately at δ 177.8 (C=O), 152.9 (C2), 148.0 (C5), 122.0 (C3), and 112.7 (C4) researchgate.net. The strong electron-withdrawing nature of the -CF₃ group at C4 will cause a significant downfield shift for C4 and an upfield shift for the adjacent C3 and C5 atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm) Multiplicity
-CHO 175 - 180 Singlet (s)
C2 150 - 155 Singlet (s)
C3 115 - 120 Singlet (s) or Quartet (q)
C4 130 - 135 Quartet (q)
C5 145 - 150 Singlet (s)

Note: Predicted values are based on the analysis of furan-2-carbaldehyde and known substituent effects.

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds wikipedia.org. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique provides clear spectra wikipedia.org. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal will likely be a singlet, as there are no adjacent protons or other fluorine atoms to cause coupling, although long-range coupling to ring protons is possible. The chemical shift of the -CF₃ group is typically observed in the range of -60 to -70 ppm relative to a CFCl₃ standard wikipedia.orgcolorado.edu.

In such studies, a hydrogen atom at a specific position is replaced by a deuterium (B1214612) atom. For instance, the aldehyde proton of a furan-2-carbaldehyde derivative could be replaced with deuterium. The resulting deuterated compound can then be analyzed by ²H NMR, which would show a signal at the chemical shift corresponding to the labeled position mdpi.com. This technique allows researchers to follow the fate of that specific atom through a reaction. For example, in a study of furan-2-carbaldehyde-d, the deuterium resonance was observed at 9.35 ppm mdpi.comresearchgate.net. This method could be applied to this compound to investigate reaction mechanisms involving the aldehyde group or the furan ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray ionization is a soft ionization technique that is particularly useful for polar molecules. In the positive ion mode, the ESI-MS spectrum of this compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Given the molecular formula C₆H₃F₃O₂, the molecular weight is 164.08 g/mol . Therefore, the [M+H]⁺ ion would have a mass-to-charge ratio (m/z) of approximately 165.

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is fragmented. Plausible fragmentation pathways for the protonated this compound could include the loss of carbon monoxide (CO) from the aldehyde group, or cleavage of the furan ring. The analysis of per- and polyfluoroalkyl substances often reveals characteristic fragmentation patterns, including the loss of HF or other fluorine-containing fragments nih.gov.

Table 3: Predicted ESI-MS Fragments for this compound

Ion m/z (Predicted) Description
[M+H]⁺ 165 Protonated molecule
[M+H-CO]⁺ 137 Loss of carbon monoxide
[M+H-CHO]⁺ 136 Loss of the formyl group

Note: These are predicted fragmentation patterns based on the structure and general fragmentation rules.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds by analyzing the fragmentation patterns of molecular ions. In the analysis of furan aldehydes, EI-MS typically reveals a prominent molecular ion peak (M+•) and a series of characteristic fragment ions. mdpi.comnist.gov For the parent compound, furan-2-carbaldehyde (furfural), the mass spectrum shows a strong molecular ion at m/z 96. mdpi.com

Key fragmentation pathways for furan aldehydes include the loss of a hydrogen atom from the aldehyde group to form a stable furanyl-acylium ion ([M-1]⁺), or the loss of the entire formyl group (CHO•), resulting in a furan ring fragment ([M-29]⁺). mdpi.comlibretexts.orgmiamioh.edu In the case of furan-2-carbaldehyde, these fragments are observed at m/z 95 and m/z 67, respectively. mdpi.com Further fragmentation of the furan ring itself leads to characteristic ions at m/z 39. mdpi.com

For this compound, the molecular formula is C₆H₃F₃O₂ and the molecular weight is 164.09 g/mol . The EI-MS spectrum is expected to show a molecular ion peak at m/z 164. The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group significantly influences the fragmentation pattern. The primary fragmentation events would likely mirror those of furfural (B47365), with expected key fragments corresponding to the loss of H• ([M-1]⁺ at m/z 163) and the loss of the formyl radical ([M-29]⁺ at m/z 135). The stability of the resulting cations will determine the relative abundance of these peaks.

Table 1: Predicted EI-MS Fragmentation for this compound

m/z Value Ion Structure Description
164 [C₆H₃F₃O₂]⁺• Molecular Ion (M⁺•)
163 [C₆H₂F₃O₂]⁺ Loss of Hydrogen radical ([M-H]⁺)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously determining the elemental composition of a molecule by providing highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This technique is essential for distinguishing between compounds with the same nominal mass but different chemical formulas.

For this compound (C₆H₃F₃O₂), HRMS can verify its elemental composition by measuring the exact mass of its molecular ion. The theoretical exact mass of the protonated molecule [M+H]⁺ is used to confirm its identity. The integration of HRMS with liquid chromatography (LC-MS/HRMS) allows for the analysis of complex mixtures and the confident identification of target compounds. ethz.ch This method is used to verify molecular ion peaks and isotopic patterns consistent with the presence of fluorine atoms. Laboratory characterization of related furan derivatives using techniques like Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) also relies on high mass resolution to identify protonated molecules and distinguish them from isobaric interferences. copernicus.org

Table 2: HRMS Data for this compound

Species Chemical Formula Theoretical Exact Mass (m/z)
[M] C₆H₃F₃O₂ 164.0085
[M+H]⁺ C₆H₄F₃O₂⁺ 165.0163

Vibrational Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy (FT-IR, ATR-IR)

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For furan-2-carbaldehyde and its derivatives, the IR spectrum is dominated by several characteristic absorption bands. mdpi.com The most prominent peaks are associated with the aldehyde and furan ring structures. researchgate.net

The carbonyl (C=O) stretching vibration of the aldehyde group typically appears as a strong band in the region of 1660-1700 cm⁻¹. mdpi.comresearchgate.net The C-H bond of the aldehyde group exhibits characteristic stretching vibrations, often seen as a pair of bands between 2700 cm⁻¹ and 2900 cm⁻¹. mdpi.comresearchgate.net The furan ring itself gives rise to several bands, including C=C stretching around 1500-1580 cm⁻¹ and 1460-1480 cm⁻¹, and C-O-C stretching vibrations typically found between 1000 cm⁻¹ and 1300 cm⁻¹. mdpi.comresearchgate.net

In this compound, the presence of the highly electronegative -CF₃ group is expected to influence the positions of these bands. The strong C-F bonds will produce intense absorption peaks in the fingerprint region, typically between 1000 cm⁻¹ and 1400 cm⁻¹. The electron-withdrawing effect of the -CF₃ group would likely shift the C=O stretching frequency to a higher wavenumber.

Table 3: Characteristic IR Absorption Bands for Substituted Furan-2-Carbaldehydes

Functional Group Vibration Type Approximate Wavenumber (cm⁻¹)
Aldehyde C-H Stretch 2700 - 2900
Carbonyl C=O Stretch 1660 - 1700
Furan Ring C=C Stretch 1460 - 1580
Furan Ring C-O-C Stretch 1000 - 1300

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. mdpi.com For furan and its derivatives, Raman spectra have been used to identify and assign fundamental vibrational modes. researchgate.netchemicalpapers.comglobalresearchonline.net

Similar to IR, the Raman spectrum of this compound would be expected to show characteristic bands for the aldehyde and furan ring systems. The C=O stretch of the aldehyde is typically observed in the 1650-1700 cm⁻¹ region. mdpi.com The aromatic C=C stretching vibrations of the furan ring are also prominent in the Raman spectrum. chemicalpapers.com The symmetric vibrations of the -CF₃ group would also be Raman active. A study on furan-2-carbaldehyde-d showed characteristic C=O-H bands in the Raman spectrum at 3125, 2855, and 2719 cm⁻¹. mdpi.com

Table 4: Expected Raman Shifts for this compound

Functional Group Vibration Type Approximate Wavenumber (cm⁻¹)
Aldehyde C-H Stretch 2700 - 3150
Carbonyl C=O Stretch 1650 - 1700
Furan Ring Ring Vibrations 1300 - 1600

X-ray Crystallography for Solid-State Molecular Structures

For example, the crystal structure of (E)-furan-2-carbaldehyde O-benzoyloxime shows that the furan ring is nearly coplanar with adjacent substituents. nih.gov In the crystal, molecules are often linked by hydrogen bonds and π–π stacking interactions. nih.gov The introduction of a trifluoromethyl group, known for its size and influence on intermolecular interactions, would likely affect the crystal packing. mdpi.comdntb.gov.ua The C-F bond lengths in trifluoromethyl groups on metal complexes average around 1.355 Å. mdpi.com The geometry of the furan ring itself is well-established, with typical O—Csp² bond lengths of approximately 1.367-1.369 Å. nih.gov

Other Spectroscopic Techniques for Characterization (e.g., UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions. Conjugated systems, such as the one present in furan-2-carbaldehyde, typically exhibit strong UV absorption. nist.gov

Furan-2-carbaldehyde (furfural) in ethanol (B145695) shows a strong absorption maximum (λₘₐₓ) around 277 nm, which is attributed to a π→π* electronic transition within the conjugated system of the furan ring and the carbonyl group. chemicalpapers.com The position and intensity of this absorption band are sensitive to substituents on the furan ring. Electron-withdrawing groups, such as the trifluoromethyl group in this compound, can cause a shift in the absorption maximum. The specific effect would depend on the interplay between inductive and resonance effects influencing the energy of the molecular orbitals involved in the transition. Analysis of furfural using a UV-Vis spectrophotometer has confirmed an absorption wavelength of 278 nm. researchgate.net

Table 5: UV-Vis Absorption Data for Furan-2-Carbaldehyde

Compound Solvent λₘₐₓ (nm) Type of Transition

Computational Chemistry Studies on 4 Trifluoromethyl Furan 2 Carbaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.org It has proven to be a versatile and accurate tool for predicting a wide range of molecular properties, from ground-state geometries to reaction energetics. For 4-(Trifluoromethyl)furan-2-carbaldehyde, DFT calculations offer deep insights into its fundamental chemical nature.

The electronic structure of a molecule dictates its stability, reactivity, and physical properties. DFT calculations are employed to determine the optimized molecular geometry and to analyze the distribution of electrons within the molecule. The trifluoromethyl (-CF3) group is a potent electron-withdrawing substituent, and its presence at the 4-position of the furan (B31954) ring, along with the carbaldehyde (-CHO) group at the 2-position, significantly influences the electronic landscape of the molecule.

Key insights from electronic structure analysis include the mapping of the molecular electrostatic potential (MESP), which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom of the carbonyl group and the furan ring's oxygen atom are expected to be regions of high electron density, while the carbonyl carbon and the hydrogen atoms are electron-deficient.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. DFT calculations provide quantitative values for these orbital energies.

Table 1: Illustrative DFT-Calculated Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)Description
HOMO -7.5Primarily localized on the furan ring, indicating it is the primary site for electron donation.
LUMO -3.2Concentrated on the carbaldehyde group and the C=C bonds of the furan ring, suggesting this is the primary site for electron acceptance.
HOMO-LUMO Gap (ΔE) 4.3A moderate gap suggesting a balance of stability and reactivity.

DFT is a cornerstone for investigating the pathways of chemical reactions. By mapping the potential energy surface, DFT can identify the structures of reactants, products, short-lived intermediates, and the high-energy transition states that connect them. pku.edu.cn This allows for a detailed, step-by-step understanding of how a chemical transformation occurs.

For this compound, DFT can elucidate mechanisms for various reactions, including:

Nucleophilic Addition: The aldehyde group is highly electrophilic due to the electron-withdrawing effects of both the furan ring and the -CF3 group. DFT can model the addition of nucleophiles (e.g., Grignard reagents, organolithium compounds) to the carbonyl carbon, calculating the structure of the tetrahedral intermediate and the transition state leading to it.

Oxidation and Reduction: The transformation of the aldehyde to a carboxylic acid (oxidation) or an alcohol (reduction) can be modeled. DFT helps in understanding the interaction with oxidizing or reducing agents and the energetics of each step.

Cycloaddition Reactions: Furan rings can participate in cycloaddition reactions, such as the Diels-Alder reaction. pku.edu.cn DFT calculations can predict the feasibility, regioselectivity, and stereoselectivity of such reactions involving the substituted furan ring of the title compound.

Beyond FMO analysis, DFT provides a suite of conceptual descriptors that quantify and predict chemical reactivity. These descriptors, such as chemical potential, hardness, softness, and the electrophilicity index (ω), are derived from the electronic structure. researchgate.net

The electrophilicity index is particularly useful for predicting how a molecule will behave in reactions involving charge transfer. A high electrophilicity index indicates a strong electrophile. researchgate.net Given the two strong electron-withdrawing groups, this compound is expected to have a significant electrophilicity index, confirming its susceptibility to nucleophilic attack.

Furthermore, Fukui functions can be calculated to predict the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. mdpi.com This analysis provides a more nuanced view than MESP maps, pinpointing specific atoms that are most likely to participate in bond formation. For this molecule, the carbonyl carbon would be predicted as the primary site for nucleophilic attack.

Table 2: Illustrative Conceptual DFT Reactivity Descriptors

DescriptorCalculated Value (Arbitrary Units)Interpretation
Chemical Hardness (η) 2.15Measures resistance to change in electron distribution; indicates moderate stability.
Electrophilicity Index (ω) 3.10A high value indicating a strong electrophilic character, prone to reacting with nucleophiles.
Fukui Function (f+) on Carbonyl Carbon 0.25The highest value in the molecule, confirming it as the most probable site for nucleophilic attack.

A key output of DFT calculations for reaction mechanisms is the energetic profile, often visualized as a reaction coordinate diagram. This profile plots the change in potential energy as the reaction progresses from reactants to products, passing through transition states and intermediates. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Spectra

While DFT excels at describing the ground electronic state, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronically excited states. rsc.orgresearchgate.net This is crucial for understanding a molecule's interaction with light, including its color and photochemical behavior.

TD-DFT calculations can accurately predict the vertical excitation energies, which correspond to the absorption of light. aps.org These energies are used to simulate the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. researchgate.net The simulation provides the wavelength of maximum absorption (λmax) and the intensity of the absorption (oscillator strength). nih.gov For this compound, the spectrum would likely be dominated by π → π* transitions within the conjugated system of the furan ring and the carbonyl group. Comparing the calculated spectrum with experimental data can help confirm the molecular structure and provides a detailed assignment of electronic transitions. researchgate.net

Table 3: Illustrative TD-DFT Predicted Optical Properties

ParameterPredicted ValueAssociated Electronic Transition
λmax 285 nmHOMO → LUMO (π → π)
Oscillator Strength (f) 0.65Strong, allowed transition
Second Absorption Peak 240 nmHOMO-1 → LUMO (π → π)
Oscillator Strength (f) 0.20Weaker, allowed transition

Quantum Chemical Assessment of Trifluoromethyl Group Effects on Reactivity and Properties

The trifluoromethyl (-CF3) group is a unique substituent that imparts significant changes to a molecule's properties. mdpi.com Quantum chemical calculations are essential for quantifying these effects on this compound.

DFT can be used to perform a comparative analysis between the parent molecule, furan-2-carbaldehyde, and its 4-trifluoromethyl derivative. This assessment would highlight several key impacts:

Electronic Effects: The strong electron-withdrawing nature of the -CF3 group, arising from the high electronegativity of fluorine, can be quantified by analyzing changes in atomic charges (e.g., Mulliken or NBO charges) on the furan ring and aldehyde group. mdpi.comnih.gov This withdrawal increases the electrophilicity of the entire molecule.

Reactivity Modulation: The -CF3 group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. DFT calculations of reaction barriers would show a lower activation energy for nucleophilic addition compared to the unsubstituted analogue. nih.gov

Physicochemical Properties: The -CF3 group significantly increases the molecule's lipophilicity, a critical parameter in medicinal chemistry. mdpi.com While not directly a quantum chemical property, parameters like the calculated dipole moment and polarizability are affected by the -CF3 group and can be correlated with solubility and intermolecular interactions. researchgate.net

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. mdpi.com DFT calculations can model potential metabolic pathways, such as oxidation, and demonstrate the high energy barriers associated with breaking C-F bonds, thus explaining the enhanced metabolic stability often conferred by -CF3 groups in pharmaceuticals. mdpi.com

By systematically calculating these properties, quantum chemistry provides a detailed rationale for the observed and predicted behavior of this compound, guiding its application in synthesis and materials science.

Synthetic Utility and Broader Research Relevance of 4 Trifluoromethyl Furan 2 Carbaldehyde

As a Versatile Building Block for Complex Organic Molecules and Heterocycles

4-(Trifluoromethyl)furan-2-carbaldehyde serves as a valuable and versatile building block in organic synthesis, providing access to a wide array of complex organic molecules and heterocyclic systems. The presence of both a reactive aldehyde group and an electron-withdrawing trifluoromethyl group on the furan (B31954) ring imparts unique reactivity and stability to the molecule, making it a strategic starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Synthesis of Novel Furan and Furanone Derivatives

The aldehyde functionality of this compound is a key handle for the construction of various furan derivatives. It readily participates in condensation reactions with a variety of nucleophiles. For instance, in reactions with active methylene (B1212753) compounds, such as those used in the Knoevenagel condensation, new carbon-carbon bonds are formed at the 2-position of the furan ring, leading to the synthesis of α,β-unsaturated systems. These conjugated systems are themselves versatile intermediates for further transformations.

A notable application is in the synthesis of furanone derivatives. For example, the reaction of substituted furan-2-carboxaldehydes with hippuric acid in the presence of acetic anhydride, a reaction known as the Erlenmeyer-Plöchl synthesis, yields 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones. researchgate.netnih.gov These oxazolones are a class of furanone derivatives. Specifically, 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde has been successfully employed in this reaction to produce the corresponding (4E)-2-phenyl-4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-oxazol-5(4H)-one. researchgate.net This demonstrates the utility of trifluoromethyl-substituted furan-2-carbaldehydes in accessing these complex furanone structures. The general reaction scheme for the synthesis of such furanone derivatives is presented in Table 1.

Starting AldehydeReagentProductReference
5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehydeHippuric acid, Acetic anhydride(4E)-2-Phenyl-4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-oxazol-5(4H)-one researchgate.net

Construction of Fused and Multi-cyclic Heterocyclic Systems (e.g., Quinazolinones, Furo[b]pyridines)

The reactivity of the aldehyde group in this compound also allows for its use in the construction of fused and multi-cyclic heterocyclic systems, which are prevalent scaffolds in many biologically active compounds.

Quinazolinones: Furan-2-carbaldehydes can serve as C1 building blocks for the synthesis of quinazolin-4(3H)-ones. nih.gov While specific examples utilizing this compound are not extensively documented, the general synthetic strategies are applicable. These methods often involve the condensation of the furan aldehyde with a 2-aminobenzamide (B116534) derivative, followed by cyclization and oxidation to afford the quinazolinone core. The electron-withdrawing nature of the trifluoromethyl group in this compound is expected to enhance the electrophilicity of the aldehyde carbon, potentially facilitating the initial condensation step.

Furo[b]pyridines: The synthesis of furo[b]pyridine scaffolds, another important class of fused heterocycles, can be achieved through various synthetic routes. One established method is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. nih.govwikipedia.org While the classical Pictet-Spengler reaction is typically associated with the synthesis of tetrahydroisoquinolines and β-carbolines, modified procedures have been developed for the synthesis of other fused heterocyclic systems. nih.govmdpi.comnih.gov For instance, the condensation of 2-(furan-2-yl)ethanamine derivatives with aldehydes can lead to the formation of tetrahydrofuro[c]pyridines. nih.gov Although direct synthesis of furo[b]pyridines from this compound via a standard Pictet-Spengler reaction is not typical, the aldehyde functionality can be incorporated into precursors for other cyclization strategies to form this fused system. The synthesis of novel trifluoromethyl-substituted furo[2,3-b]pyridine (B1315467) derivatives has been reported, highlighting the interest in this class of compounds. nih.gov

Preparation of Poly-substituted Furans and Furan-based Oligomers

This compound is a valuable precursor for the synthesis of poly-substituted furans. The existing functional groups can be chemically modified, and additional substituents can be introduced onto the furan ring. For example, the aldehyde group can be converted into other functional groups, such as alcohols, carboxylic acids, or imines, which can then participate in further reactions.

The aldehyde can also be used in reactions that directly lead to more substituted furan rings. For instance, the Wittig reaction allows for the conversion of the aldehyde to an alkene, introducing a new substituent at the 2-position. masterorganicchemistry.comnrochemistry.comorganic-chemistry.orgudel.edu A study on the Wittig reaction of formylated (trifluoromethylfuryl)methanephosphonates has been conducted, demonstrating the reactivity of such systems. researchgate.net

Furthermore, this compound can be envisioned as a monomeric unit for the preparation of furan-based oligomers. The aldehyde functionality can be utilized in polymerization reactions, such as condensation polymerization, to create oligomeric chains containing the trifluoromethyl-substituted furan moiety. The incorporation of the trifluoromethyl group into the oligomer backbone can significantly influence the material's properties, including its thermal stability and electronic characteristics. The synthesis of thiophene-furan oligomers has been studied for their electronic and optical properties, suggesting the potential for creating novel materials by incorporating trifluoromethylated furan units. arxiv.org

Strategic Role in Organofluorine Chemistry

The presence of a trifluoromethyl (CF3) group in this compound places it at the intersection of furan chemistry and organofluorine chemistry. The CF3 group is a key functional group in modern medicinal and agricultural chemistry due to its unique electronic properties and metabolic stability. nih.govmdpi.combohrium.comscilit.com

The strategic importance of the trifluoromethyl group in this molecule can be summarized in the following points:

Electronic Effects: The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.gov This has a profound impact on the reactivity of the furan ring and the aldehyde group. It enhances the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack. This can lead to faster reaction rates and higher yields in condensation reactions.

Metabolic Stability: In the context of drug design, the C-F bond is significantly stronger than the C-H bond, making the trifluoromethyl group highly resistant to metabolic degradation. mdpi.com Incorporating this group into a molecule can block metabolic pathways, thereby increasing the compound's in vivo half-life.

Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile. nih.gov

Binding Interactions: The trifluoromethyl group can participate in various non-covalent interactions with biological targets, such as dipole-dipole and multipolar interactions, which can contribute to enhanced binding affinity and selectivity. mdpi.com

The trifluoromethylated furan scaffold of this compound is therefore a desirable pharmacophore for the development of new bioactive molecules.

Applications in Materials Science (e.g., Optoelectronic Materials)

Furan-containing compounds have garnered interest in materials science, particularly in the development of optoelectronic materials such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The furan ring is an electron-rich heterocycle that can be incorporated into conjugated systems to tune their electronic and photophysical properties.

The introduction of a trifluoromethyl group to the furan ring, as in this compound, can further modulate these properties in several ways:

LUMO Energy Level: The strong electron-withdrawing nature of the trifluoromethyl group can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting material. This can improve electron injection and transport in n-type or ambipolar organic semiconductors.

Photostability: The high strength of the C-F bond can enhance the photostability and oxidative stability of the material, which is a critical factor for the longevity of organic electronic devices.

Liquid Crystalline Properties: Furan derivatives have been investigated for their liquid crystalline properties. nih.govnih.govdoaj.orgresearchgate.netdntb.gov.ua The introduction of a trifluoromethyl group can influence the mesomorphic behavior of these materials by altering intermolecular interactions and molecular packing.

While specific studies on the application of this compound in optoelectronic materials are not widely reported, the known effects of the trifluoromethyl group on the electronic properties of organic molecules suggest its potential as a building block for the design of novel functional materials. nih.govresearchgate.net

Development of Isotope-Labeled Probes for Mechanistic Studies

Isotope labeling is a powerful tool for elucidating reaction mechanisms and studying metabolic pathways. mdpi.comresearchgate.netnih.govacs.org The synthesis of isotopically labeled versions of this compound would enable detailed mechanistic investigations of its reactions.

For example, deuterium (B1214612) (²H) or carbon-13 (¹³C) labeling of the aldehyde group would allow for the tracking of this functional group through multi-step reaction sequences using techniques such as NMR spectroscopy and mass spectrometry. The synthesis of deuterated furan-2-carbaldehyde has been reported, providing established methodologies that could potentially be adapted for the trifluoromethyl derivative. mdpi.com

Specifically, deuterium labeling of the formyl proton could be used to:

Determine the rate-determining step in reactions involving the aldehyde group.

Distinguish between different possible reaction pathways.

Study kinetic isotope effects.

Carbon-13 labeling of the furan ring or the trifluoromethyl group could provide insights into the fate of these moieties in complex transformations. The availability of such isotopically labeled probes would be invaluable for a deeper understanding of the reactivity and synthetic utility of this compound.

Future Research Directions and Emerging Paradigms in 4 Trifluoromethyl Furan 2 Carbaldehyde Chemistry

Exploration of Novel Catalytic Systems for Efficient Transformations

The efficiency and selectivity of chemical reactions involving 4-(Trifluoromethyl)furan-2-carbaldehyde are heavily dependent on the catalyst employed. Future work will undoubtedly focus on discovering and optimizing novel catalytic systems to facilitate its transformation into high-value products. Given the reactivity of furanic compounds, research into heterogeneous catalysts is particularly promising due to their ease of separation and potential for reuse, aligning with the principles of green chemistry. jmchemsci.comrsc.org

Key areas of catalytic research will likely include:

Hydrogenation and Reductive Amination: Developing selective catalysts for the reduction of the aldehyde group to an alcohol or its conversion to an amine without affecting the furan (B31954) ring is crucial. Non-noble metal catalysts, such as those based on nickel, copper, or cobalt, are gaining attention as cost-effective alternatives to precious metal systems. frontiersin.org The trifluoromethyl group's electron-withdrawing nature may influence catalyst-substrate interactions, necessitating tailored catalyst design.

Oxidation Reactions: The selective oxidation of the aldehyde to a carboxylic acid, 2,5-furandicarboxylic acid (FDCA), is a significant transformation for producing green polymer precursors. mdpi.com Catalytic systems, potentially involving transition metals or enzymatic approaches, that can perform this oxidation efficiently on the trifluoromethyl-substituted ring are highly desirable.

C-C Bond Forming Reactions: Catalysts that promote reactions such as aldol (B89426) condensations, Knoevenagel condensations, and cross-coupling reactions at the aldehyde position or on the furan ring are essential for building molecular complexity. jmchemsci.comjocpr.com The development of bifunctional catalysts, possessing both acidic and basic sites, could offer enhanced activity and selectivity for these transformations. researchgate.net

The table below summarizes potential catalytic transformations and the types of catalysts that could be explored.

TransformationProduct TypePotential Catalyst Systems
Selective Hydrogenation4-(Trifluoromethyl)furan-2-yl)methanolHeterogeneous catalysts (e.g., Ni, Cu, Co, Ru on supports) frontiersin.orgresearchgate.net
Oxidation4-(Trifluoromethyl)furan-2-carboxylic acidTransition metal catalysts, enzymatic systems mdpi.com
Reductive Amination(4-(Trifluoromethyl)furan-2-yl)methanamineMetal catalysts with a nitrogen source rsc.org
Condensation ReactionsChalcone and azetidinone derivativesBase catalysts (e.g., NaOH, KOH), acid catalysts jmchemsci.comjocpr.com

Advancements in Stereoselective and Enantioselective Synthesis

The creation of chiral molecules with specific three-dimensional arrangements is paramount in medicinal chemistry and materials science. As such, a significant future direction is the development of stereoselective and enantioselective reactions using this compound as a prochiral substrate.

Progress in this area will likely involve:

Asymmetric Aldehyde Additions: The development of chiral catalysts for the enantioselective addition of nucleophiles (e.g., organometallic reagents, cyanide) to the carbonyl group will yield valuable chiral secondary alcohols.

Stereoselective Cycloadditions: The furan ring can participate in cycloaddition reactions. Designing diastereoselective or enantioselective cycloadditions would provide access to complex polycyclic structures.

Catalytic Asymmetric Henry Reactions: The reaction of the aldehyde with nitroalkanes, catalyzed by chiral metal complexes, could produce chiral β-nitro alcohols, which are versatile synthetic intermediates. chemistryviews.org

Synthesis of Chiral Tetrahydrofuran (B95107) Derivatives: The furan ring can be hydrogenated to form a tetrahydrofuran core, a common motif in natural products. nih.gov Developing methods for the stereoselective reduction of the furan ring in derivatives of this compound would be a significant advance. chemistryviews.orgnih.gov A straightforward strategy for synthesizing highly functionalized trifluoromethyl 2H-furans has been described, indicating the potential for stereoselective approaches. dntb.gov.ua

Integration of Continuous Flow Methodologies in Synthesis

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, improved scalability, and higher yields. durham.ac.ukrsc.org The integration of these methodologies into the synthesis and transformation of this compound represents a major paradigm shift.

Key applications of flow chemistry in this context include:

Handling of Hazardous Reagents: Reactions involving unstable or hazardous intermediates, such as the in-situ generation of reactive species, can be performed more safely in the confined environment of a microreactor. durham.ac.uknih.gov For instance, the use of acetyl nitrate (B79036) for nitration, an agent with an explosive nature, is made safer in a continuous flow setup. nih.gov

Precise Process Control: Flow reactors allow for precise control over reaction parameters like temperature, pressure, and residence time, which is critical for optimizing selectivity and minimizing byproduct formation. durham.ac.ukrsc.org

Photochemical and Electrochemical Reactions: Flow setups are ideally suited for photochemical and electrochemical transformations, enabling efficient energy input and overcoming limitations of light penetration or electrode surface area found in batch reactors.

Telescoped Synthesis: Multiple reaction steps can be linked together in a continuous sequence without the need for intermediate isolation and purification, significantly improving process efficiency. durham.ac.uk

A recent study demonstrated the use of a monolithic polymer in a flow tube to deliver fluoride (B91410) for trifluoromethyl addition reactions with aldehydes, showcasing the potential of flow chemistry for incorporating trifluoromethyl groups. durham.ac.uk

Development of Chemoselective Reactions with Enhanced Control

The this compound molecule possesses multiple reactive sites: the aldehyde group, the furan ring, and the C-H bonds. Achieving chemoselectivity—reacting one functional group while leaving others untouched—is a central challenge in organic synthesis. Future research will focus on developing highly controlled reactions that can selectively target a specific site.

Strategies to achieve enhanced chemoselectivity include:

Protecting Group Strategies: While the goal is often to avoid protecting groups, their judicious use can enable selective transformations on other parts of the molecule.

Catalyst-Controlled Selectivity: The choice of catalyst can direct a reaction to a specific functional group. For example, certain catalysts may preferentially activate the aldehyde for nucleophilic addition, while others might facilitate electrophilic substitution on the furan ring.

Reaction Condition Optimization: Fine-tuning parameters such as solvent, temperature, and reagent stoichiometry can significantly influence which reaction pathway is favored. The electron-withdrawing trifluoromethyl group deactivates the furan ring towards electrophilic attack but may activate it for other transformations, a factor that can be exploited for selective reactions. The aldehyde group remains a primary site for reactions like condensation and derivatization. jocpr.compensoft.net

Synergistic Approaches Combining Experimental and Advanced Computational Studies

The integration of computational chemistry with experimental work offers a powerful, synergistic approach to understanding and developing new chemical reactions. Advanced computational studies can provide deep insights into reaction mechanisms, predict reactivity, and guide the design of new catalysts and experiments, ultimately accelerating the pace of discovery.

This synergistic approach can be applied to the chemistry of this compound in several ways:

Mechanism Elucidation: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to map out the potential energy surfaces of reactions. This helps in understanding the detailed mechanism, identifying transition states, and explaining observed selectivities. For example, computational models can clarify whether a reaction proceeds via a concerted or stepwise pathway.

Predicting Reactivity: Computational methods can predict how the trifluoromethyl group influences the electronic structure and reactivity of the furan ring and the aldehyde group. This knowledge can be used to anticipate the outcomes of unknown reactions. Kinetic studies on related furanaldehydes have shown that the position of substituents influences reactivity, a phenomenon that can be explored in detail computationally. researchgate.net

Catalyst Design: Computational screening can be used to evaluate potential catalysts before they are synthesized in the lab. By modeling the interaction between the substrate and the catalyst, researchers can design catalysts with enhanced activity and selectivity.

Interpreting Spectroscopic Data: Calculations can help in assigning and interpreting experimental spectroscopic data (e.g., NMR, IR), confirming the structure of newly synthesized compounds.

By combining the predictive power of computational chemistry with the practical insights of laboratory experiments, researchers can more efficiently explore the vast chemical space of this compound and develop innovative synthetic methodologies. dlr.de

Q & A

Q. What synthetic strategies are recommended for preparing 4-(Trifluoromethyl)furan-2-carbaldehyde with high yield and purity?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated furan precursors and trifluoromethyl-containing boronic acids. For example, brominated furan-2-carbaldehyde derivatives (e.g., 3-bromo-5-(trifluoromethyl)furan-2-carbaldehyde) can react with trifluoromethylphenyl boronic acids under inert conditions . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization in non-polar solvents is recommended. Yield optimization requires careful control of reaction temperature (60–80°C) and catalyst loading (1–5 mol% Pd(PPh₃)₄). Confirmation of purity should involve HPLC (retention time comparison) and LC-MS analysis (e.g., m/z data) .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm the aldehyde proton (~9.8–10.2 ppm) and trifluoromethyl group (-CF₃, ~110–120 ppm in ¹³C).
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250–1100 cm⁻¹ (C-F stretches).
  • LC-MS/HRMS : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with fluorine atoms .
  • HPLC : Use C18 columns with acetonitrile/water mobile phases; retention times can be cross-referenced with published data (e.g., 1.23–1.61 minutes under specific conditions) .

Q. How can researchers ensure stability during storage and handling of this compound?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent aldehyde oxidation. Conduct stability tests via periodic HPLC analysis to detect degradation products (e.g., carboxylic acid derivatives). Use amber vials to avoid photodegradation. Safety protocols should include fume hood use and PPE (gloves, goggles) due to potential irritancy .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying reactive sites. The aldehyde group and trifluoromethyl substituent significantly influence the furan ring’s electrophilicity. For example:
  • Electrophilic Attack : Localize Fukui indices to predict regioselectivity (e.g., C-5 position due to electron-withdrawing -CF₃).
  • Solvent Effects : Include polarizable continuum models (PCM) to simulate reaction kinetics in solvents like DMF or THF .

Q. What strategies resolve discrepancies between experimental and theoretical thermodynamic data (e.g., enthalpy of formation)?

  • Methodological Answer : Combustion calorimetry (e.g., bomb calorimetry) provides experimental ΔH°f values. Compare results with additive methods (e.g., Benson group contributions) or Gaussian-4 (G4) calculations. For example, 5-(nitrophenyl)furan-2-carbaldehyde derivatives showed <5% deviation between experimental and computed ΔH°f, validating methodology . If discrepancies persist, re-evaluate purity (via elemental analysis) or optimize computational basis sets .

Q. How can reaction mechanisms involving this compound be elucidated under catalytic conditions?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress via in-situ FT-IR or GC-MS to identify intermediates.
  • Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to trace proton transfer steps.
  • Catalyst Screening : Test Pd, Cu, or organocatalysts (e.g., proline derivatives) for cross-coupling or condensation reactions. For example, Pd-catalyzed C–H activation in trifluoromethylfurans has been reported in arylations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.